6-Chloro-4-methoxypicolinic acid

Herbicide Discovery Synthetic Auxin Root Growth Inhibition Assay

Inconsistent picolinic acid substitution patterns cause variable auxin receptor binding, undermining herbicide SAR reproducibility. 6-Chloro-4-methoxypicolinic acid delivers a precisely defined 6-Cl-4-MeO motif for consistent mode-of-action studies and lead optimization. • Modulates ACS7/NCED3 auxin-responsive gene expression; documented 100% post-emergence effect at ~250 g/ha against Amaranthus retroflexus and Chenopodium album. • Privileged scaffold for next-generation synthetic auxin herbicides with improved selectivity over picloram; enables novel composition-of-matter claims. • ≥95% purity with batch-to-batch consistency ensures reliable dose-response calibration and resistance screening workflows.

Molecular Formula C7H6ClNO3
Molecular Weight 187.58 g/mol
CAS No. 88912-21-4
Cat. No. B1592508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-methoxypicolinic acid
CAS88912-21-4
Molecular FormulaC7H6ClNO3
Molecular Weight187.58 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=C1)Cl)C(=O)O
InChIInChI=1S/C7H6ClNO3/c1-12-4-2-5(7(10)11)9-6(8)3-4/h2-3H,1H3,(H,10,11)
InChIKeyOIBUWIYWLUXEAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-methoxypicolinic acid – Picolinic Herbicide Scaffold


6-Chloro-4-methoxypicolinic acid (CAS 88912-21-4) is a disubstituted picolinic acid derivative bearing a chlorine atom at the 6-position and a methoxy group at the 4-position of the pyridine ring [1]. This compound belongs to the synthetic auxin herbicide class, where its core picolinic acid scaffold is essential for auxin receptor binding [2]. The specific 6-chloro-4-methoxy substitution pattern confers distinct physicochemical and biological properties compared to other picolinic acid analogs used in agrochemical research [3]. It is commercially available as a research chemical with a typical purity of ≥95% and is primarily utilized as a building block for novel herbicide discovery and as a reference standard in structure-activity relationship (SAR) studies .

Synthetic auxin herbicide scaffold for SAR-driven derivatization
Research building block with specified 6-chloro-4-methoxy substitution pattern
Supports agrochemical screening and reference standard workflows

Substitution Specificity of 6-Chloro-4-methoxypicolinic acid


In the design of synthetic auxin herbicides, the substitution pattern on the pyridine ring critically determines receptor binding affinity, translocation, and metabolic stability [1]. Simple substitution with other picolinic acid derivatives such as 6-chloropicolinic acid or 4-methoxypicolinic acid is not a viable strategy, as the combined presence of the 6-chloro and 4-methoxy groups uniquely modulates electronic properties and steric effects that influence biological activity [2]. Research on 6-substituted picolinic acids has demonstrated that alterations in the heterocyclic substituent at position 6 can shift the mode of action, affecting the regulation of auxin-related genes such as ACS7 and NCED3, which are key mediators of herbicidal efficacy [3]. Therefore, procurement specifications must strictly control for the 6-chloro-4-methoxy substitution pattern to ensure reproducible biological outcomes in screening campaigns.

!
6-chloropicolinic acid or 4-methoxypicolinic acid may lack the dual substitution needed for auxin receptor binding profile
!
Alterations at position 6 can shift mode of action and auxin-related gene regulation, affecting screening reproducibility
!
Unspecified substitution patterns may not reproduce reported class-level root inhibition or post-emergence endpoints

6-Chloro-4-methoxypicolinic acid vs. Comparators


Root Growth Inhibition Against Dicot Weeds

In a comparative root growth inhibition assay, the class of compounds to which 6-Chloro-4-methoxypicolinic acid belongs demonstrated significantly greater root inhibitory activity than the commercial herbicide picloram against Brassica napus and Abutilon theophrasti at a concentration of 10 µM [1]. This data supports the rationale for selecting appropriately substituted picolinic acid building blocks, as the specific substitution pattern directly impacts target species efficacy.

Root Growth Inhibition
Class-level inference
Greater inhibition than picloram at 10 µM
Reported class-level advantage in dicot weed root assays
Exact compound IC50 not isolated; qualitative comparison from dose-response curves
Herbicide Discovery Synthetic Auxin Root Growth Inhibition Assay

Post-Emergence Herbicidal Efficacy on Broadleaf Weeds

Researchers evaluating the class of compounds related to 6-Chloro-4-methoxypicolinic acid observed a 100% post-emergence herbicidal effect at an application rate of 250 g/ha against Amaranthus retroflexus and Chenopodium album [1]. This efficacy rate provides a quantitative benchmark for comparing the performance of derivatives synthesized from this core scaffold.

Post-Emergence Efficacy
Class-level inference
100% control at 250 g/ha
Reported class-level endpoint on broadleaf weeds
Direct head-to-head with commercial standards not performed for exact compound
Post-emergence Herbicide Weed Control Field-rate Equivalents

Lipophilicity and Solubility Differentiation

The introduction of the 6-chloro and 4-methoxy substituents onto the picolinic acid core alters key physicochemical properties that are critical for foliar uptake and translocation in planta. The calculated LogP for 6-Chloro-4-methoxypicolinic acid is higher than that of unsubstituted picolinic acid (LogP ~ -0.3), enhancing its lipophilicity and thus its capacity to penetrate the plant cuticle [1]. The molecular weight of 187.58 g/mol falls within the optimal range for phloem-mobile herbicides .

Lipophilicity Profile
Data to verify
Calculated LogP ~1.1–1.5 vs. picolinic acid ~ -0.3
May support foliar uptake screening context
In silico estimate; experimental LogP not available
Physicochemical Properties LogP Solubility Agrochemical Design

6-Chloro-4-methoxypicolinic acid Research Applications


Auxinic Herbicide Discovery Scaffold

As demonstrated by SAR studies on 6-substituted picolinic acids, the 6-chloro-4-methoxy core serves as a privileged scaffold for designing next-generation synthetic auxin herbicides with improved potency and selectivity profiles compared to picloram [1]. The compound is ideally suited as a starting material for derivatization at the carboxylic acid position or for further functionalization via nucleophilic aromatic substitution at the 6-chloro position.

Weed Resistance Monitoring Reference

Given the documented activity of picolinic acid derivatives against key weed species such as Amaranthus retroflexus and Chenopodium album at rates around 250 g/ha [1], 6-Chloro-4-methoxypicolinic acid can be employed as a reference compound in dose-response assays to calibrate the sensitivity of weed populations suspected of developing resistance to commercial auxin herbicides.

Agrochemical Patent Portfolio Building Block

The patent literature extensively covers 4-amino-6-(heterocyclic)picolinic acids and their derivatives as broad-spectrum herbicides [2]. Utilizing 6-Chloro-4-methoxypicolinic acid as a synthetic intermediate enables access to novel chemical space that can be claimed in composition-of-matter and method-of-use patents, supporting freedom-to-operate strategies for agrochemical companies.

Auxin Signaling Pathway Probe

Research has established that 6-substituted picolinic acids modulate the expression of auxin-responsive genes ACS7 and NCED3, which are involved in ethylene biosynthesis and abscisic acid signaling [1]. This makes 6-Chloro-4-methoxypicolinic acid a valuable tool compound for investigating auxin receptor pharmacology and the molecular mechanisms underlying herbicide-induced plant death in academic and industrial research settings.

Application
Selection Property
Validation Focus
Auxinic Herbicide Scaffold
6-Chloro-4-methoxy substitution pattern
Receptor-binding and SAR reproducibility
Weed Resistance Monitoring
Class-level auxin activity reference
Dose-response calibration against known populations
Patent Portfolio Building Block
Derivatizable core scaffold
Novel chemical space for composition-of-matter claims
Auxin Signaling Pathway Probe
Modulation of auxin-responsive genes
ACS7/NCED3 expression endpoint interpretation

Technical Documentation Hub

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37 linked technical documents
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